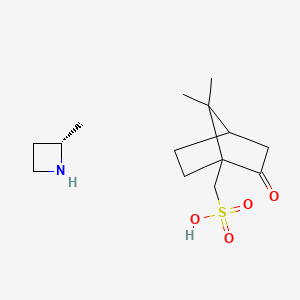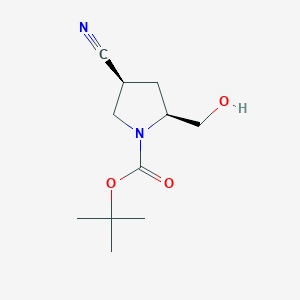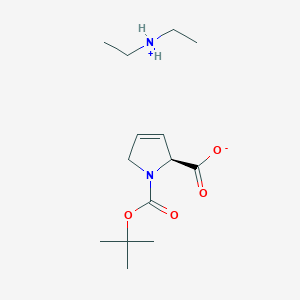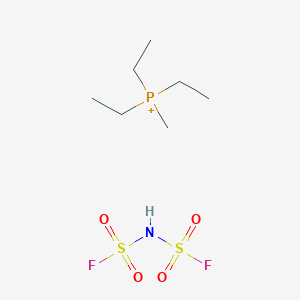
三乙基(甲基)鏻双(氟磺酰)亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is a type of ionic liquid . It is generally used in biosensors, electroplating, and synthetic chemistry . The chemical formula is C7H18[P+]・F2[N-]O4S2 .
Molecular Structure Analysis
The molecular structure of Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide can be represented by the SMILES string: FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.CCCCCCCCCCCCCCP+(CCCCCC)CCCCCC .Chemical Reactions Analysis
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide has been used in the formation of bis(trifluoromethanesulfonyl)imide intercalated graphite, which improves the electrochemical activity of lithium-ion batteries . It has also been used in the synthesis of amino acid ionic liquid-functionalized graphene for biosensors .Physical and Chemical Properties Analysis
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide has a molecular weight of 313.314 . Its density is 1.07 g/mL at 20 °C .科学研究应用
1. 金属空气电池电解质
三乙基(甲基)鏻双(氟磺酰)亚胺作为离子液体,已对其在金属空气电池电解质中的应用进行了研究。由于其稳定超氧化物阴离子的能力,它已显示出前景,这对于这些电池中氧还原为超氧化物至关重要。这种稳定作用已通过 DFT 计算和光谱技术进一步验证 (Garcia-Quintana 等人,2021)。
2. 钠离子电池电解质
该化合物在用作钠离子电池中的电解质时显示出很高的功效。其特性,例如高电导率和宽工作温度窗口,使其成为提高电池性能的合适候选者,特别是在具有 P2- 和 O3-Na 2/3 [Fe 2/3 Mn 1/3]O2 等特定正极材料时 (Hilder 等人,2017)。
3. 电化学稳定性和性能
研究表明,基于三乙基(甲基)鏻和类似鏻阳离子的离子液体表现出很高的电化学稳定性,并且在电导率和热稳定性方面具有良好的性能。这使得它们对于电化学稳定性至关重要的应用(例如储能设备和电池)很有价值 (Tsunashima 等人,2014)。
4. 染料敏化太阳能电池
该化合物还已用于开发高效且稳定的固态染料敏化太阳能电池。基于三乙基(甲基)鏻阳离子的有机离子塑料晶体电解质已被发现可以显着提高太阳能电池效率。它们与二氧化硅的结合导致离子电导率提高和电极界面电阻降低,从而导致太阳能电池具有显着的稳定性和效率 (Lennert 等人,2018)。
作用机制
Target of Action
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide, also known as TBATs, is primarily targeted towards enhancing the electrochemical activity of lithium-ion batteries . It interacts with the lithium ions in the battery, thereby improving its properties .
Mode of Action
TBATs improves the electrochemical activity of lithium-ion batteries by enhancing their conductivity and charge-discharge capacity . This is achieved by the addition of organic electrolytes such as ethylene carbonate, dimethyl carbonate, or diethyl carbonate to these ionic liquids .
Biochemical Pathways
The primary biochemical pathway affected by TBATs involves the transport of lithium ions within a battery. This process occurs as a result of an electrochemical window created over the cell . The distinct peaks specify a two-step process for Li+ intercalation/de-intercalation .
Result of Action
The result of TBATs action is a significant improvement in the conductivity and operative voltage of the lithium-ion battery . This leads to an increase in the battery’s overall performance, making it a promising energy storage for electric vehicle technology .
Action Environment
The action of TBATs is influenced by the polymer type and ratio in the battery system . For instance, a remarkable increase in permeability was achieved for TBATs-based composites upon increasing the PVDF ratio . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the composition of the battery system.
属性
IUPAC Name |
N-fluorosulfonylsulfamoyl fluoride;triethyl(methyl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18P.F2HNO4S2/c1-5-8(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;3H/q+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKWAIFMCLFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C)(CC)CC.N(S(=O)(=O)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19F2NO4PS2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



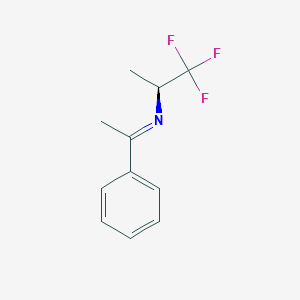

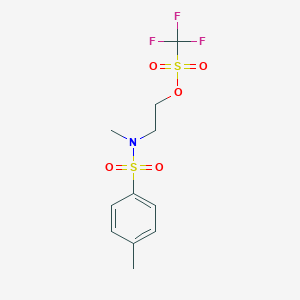
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
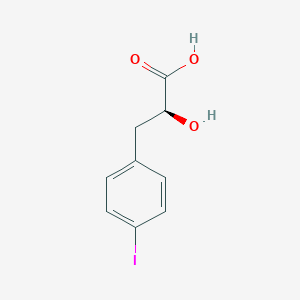
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
